2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that combines an indole moiety with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the 5-(benzyloxy)-1H-indole. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions.
Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring. This can be done by reacting thiosemicarbazide with a suitable carbonyl compound, followed by cyclization.
Coupling of the Indole and Thiadiazole Moieties: The final step involves coupling the indole derivative with the thiadiazole ring through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The benzyl group on the indole can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide may be studied for its potential as a bioactive molecule. Its indole and thiadiazole moieties are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The thiadiazole ring may further enhance these activities or introduce new ones.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features may impart specific properties to the materials or products derived from it.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The thiadiazole ring may interact with metal ions or other molecular targets, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-1H-indole: A simpler indole derivative without the thiadiazole ring.
1H-Indole-2-carboxamide: An indole derivative with a carboxamide group instead of the thiadiazole ring.
2-(5-Benzyloxy-1H-indol-3-yl)ethanol: An indole derivative with an ethanol group.
Uniqueness
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the combination of the indole and thiadiazole moieties. This dual functionality may confer distinct biological activities and chemical reactivity compared to simpler indole or thiadiazole derivatives. The presence of both moieties in a single molecule allows for the exploration of synergistic effects and the development of multifunctional compounds.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-10-16(6-7-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24) |
InChI Key |
ZBGQXIODUUYREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.